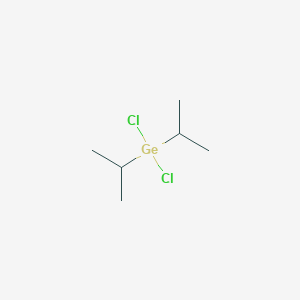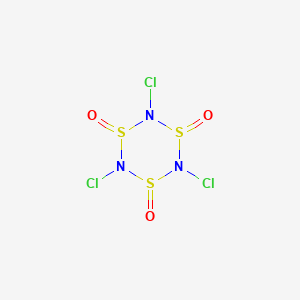
2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione is a chemical compound known for its unique structure and properties. It is a triazine derivative with three chlorine atoms and three sulfur atoms, making it a compound of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione typically involves the reaction of cyanuric chloride with thiourea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as dichloromethane, and using a catalyst like AlCl3 to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The sulfur atoms in the compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, with catalysts such as AlCl3 or base catalysts like triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazine derivatives with amine groups, while oxidation reactions can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione involves its interaction with molecular targets through its reactive chlorine and sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity . The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A closely related compound with similar reactivity but without the sulfur atoms.
Cyanuric Chloride: Another triazine derivative used in similar applications but with different reactivity due to the absence of sulfur atoms.
Uniqueness
The presence of both chlorine and sulfur atoms in 2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione gives it unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Eigenschaften
CAS-Nummer |
21095-45-4 |
|---|---|
Molekularformel |
Cl3N3O3S3 |
Molekulargewicht |
292.6 g/mol |
IUPAC-Name |
2,4,6-trichloro-1,3,5,2,4,6-trithiatriazinane 1,3,5-trioxide |
InChI |
InChI=1S/Cl3N3O3S3/c1-4-10(7)5(2)12(9)6(3)11(4)8 |
InChI-Schlüssel |
NNXITUFZRKVAIS-UHFFFAOYSA-N |
Kanonische SMILES |
N1(S(=O)N(S(=O)N(S1=O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



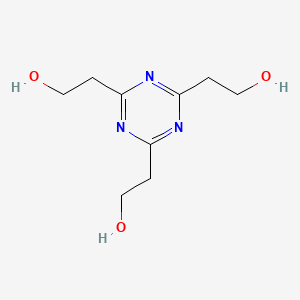
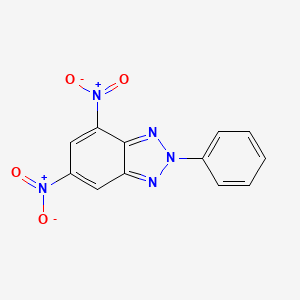

![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)

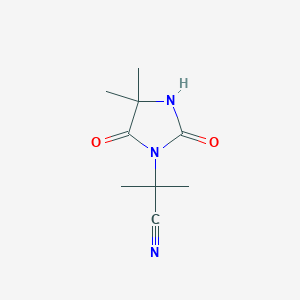
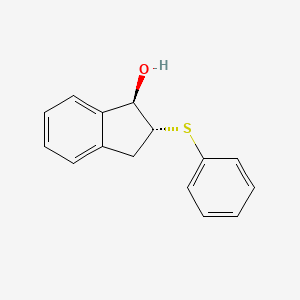

![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)

